1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-(carboxymethyl)benzo[g]indole-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c17-13(18)8-16-12(15(19)20)7-10-6-5-9-3-1-2-4-11(9)14(10)16/h1-7H,8H2,(H,17,18)(H,19,20) |
InChI Key |
AKGLRHRNGGDMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(C(=C3)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-Benzo[g]indole-2-carboxylic Acid
The foundational step involves synthesizing the parent compound, 1H-benzo[g]indole-2-carboxylic acid. As detailed in, this is achieved via hydrolysis of methyl benz[g]indole-2-carboxylate under basic conditions:
N-Alkylation with Bromoacetic Acid Derivatives
The carboxymethyl group is introduced via alkylation of the indole nitrogen using ethyl bromoacetate:
-
Reagents : 1H-Benzo[g]indole-2-carboxylic acid, ethyl bromoacetate, NaH (2.2 equiv), DMF (solvent).
-
Conditions : 0°C to room temperature, 6 hours under nitrogen.
-
Workup : Quench with ice-water, extract with ethyl acetate, dry over MgSO₄.
-
Intermediate : Ethyl 1-(carboxymethyl)-1H-benzo[g]indole-2-carboxylate (yield: 72%).
Dual Ester Hydrolysis
The final step involves simultaneous hydrolysis of both esters:
Table 1: Key Parameters for Route 1
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ester Hydrolysis | NaOH, H₂O, 80°C | 88 | 98.5 |
| N-Alkylation | NaH, DMF, ethyl bromoacetate | 72 | 95.2 |
| Dual Hydrolysis | HCl, 100°C | 68 | 99.1 |
One-Pot Synthesis via Condensation and Alkylation
Condensation of Nitrotoluene and Diethyl Oxalate
Adapting methods from, nitrotoluene and diethyl oxalate undergo condensation to form an intermediate nitro-substituted diketone:
Cyclization and Reduction
The diketone is cyclized to the indole core using hydrazine hydrate:
In Situ Alkylation
Without isolating the indole intermediate, ethyl bromoacetate is introduced directly:
-
Reagents : Ethyl bromoacetate, K₂CO₃, DMF.
-
Conditions : 60°C, 4 hours.
-
Yield : 58% (over three steps).
Table 2: Performance Metrics for Route 2
| Step | Catalyst/Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Condensation | NaOEt, ethanol | 65 | 90% |
| Cyclization | Fe(OH)₂, hydrazine | 35 | 85% |
| Alkylation | K₂CO₃, DMF | 58 | 88% |
Catalytic Hydrogenation Approach
Palladium-Catalyzed Coupling
Aryl halide intermediates are coupled with glycine derivatives:
Debromination and Hydrolysis
The bromine substituent is removed via hydrogenation:
-
Reagents : H₂ (1 atm), Pd/C (10%), ethanol.
-
Conditions : Room temperature, 6 hours.
-
Final Product : 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid (yield: 75%).
Table 3: Hydrogenation Route Efficiency
| Parameter | Value |
|---|---|
| Coupling Yield | 60% |
| Dehalogenation Yield | 75% |
| Total Purity | 98.7% (via LC-MS) |
Critical Analysis of Methodologies
Route 1: Alkylation Post-Hydrolysis
-
Advantages : High purity (>99%), modularity for derivatives.
-
Limitations : Low overall yield (45–50%) due to multi-step losses.
Route 2: One-Pot Synthesis
Route 3: Catalytic Hydrogenation
-
Advantages : High selectivity, scalable for industrial use.
-
Limitations : Pd catalyst cost, sensitivity to oxygen.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by an indole core, which is known for its biological activity. The presence of carboxymethyl and carboxylic acid functional groups enhances its solubility and reactivity, making it suitable for various chemical modifications and biological interactions.
Antiviral Activity
Recent studies have indicated that derivatives of indole-2-carboxylic acid, related to 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid, exhibit significant antiviral properties, particularly against HIV-1 integrase. For instance, a derivative was shown to inhibit the strand transfer of HIV-1 integrase with an IC50 value of 0.13 μM, suggesting strong potential as an antiviral agent .
Case Study: HIV-1 Integrase Inhibition
- Compound Tested: Indole-2-carboxylic acid derivative
- IC50 Value: 0.13 μM
- Mechanism: The compound chelates Mg²⁺ ions within the active site of integrase, disrupting its function.
Antimicrobial Properties
The compound's structure allows for interactions with various microbial targets. It has been tested in whole-cell screens against Mycobacterium tuberculosis, demonstrating effective growth inhibition comparable to established drugs .
Case Study: Antimicrobial Efficacy
- Target: Mycobacterium tuberculosis
- Comparison: Indole propionic acid showed promising results in inhibiting bacterial growth.
Pharmacological Insights
The pharmacological profile of this compound suggests that it may serve as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions is critical for its efficacy.
Table 2: Pharmacological Insights
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit HIV-1 integrase by chelating with two Mg²⁺ ions within the enzyme’s active site . This inhibition prevents the integration of viral DNA into the host genome, thereby impeding viral replication. The molecular targets and pathways involved include the DDE motif of the integrase enzyme, which is crucial for its catalytic activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
1-Methyl-1H-indole-2-carboxylic Acid (C₁₀H₉NO₂)
- Structure : Lacks the benzo[g] fusion and carboxymethyl group.
- Properties : Simpler structure with lower molecular weight (175.18 g/mol vs. 269.25 g/mol). Melting point data is unavailable, but related 5,6-dimethoxy-1-methyl analogs exhibit melting points ~210°C .
- Reactivity : Acts as a bidentate ligand via carboxylic acid dissociation, but lacks the dual acidic protons of the target compound .
1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid (C₁₆H₁₂BrNO₂)
- Structure : Substituted with a benzyl group (1-position) and bromine (6-position).
- Properties: Higher molecular weight (330.18 g/mol) due to bromine and benzyl groups.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (C₁₀H₈ClNO₂)
- Structure : Chlorine and methyl substituents alter electronic properties.
- Applications : Used in protease inhibition studies (e.g., cathepsin G binding) .
Indole-2-carboxylic Acid (C₉H₇NO₂)
- Structure : Parent compound lacking substituents.
- Reactivity: Forms enol esters and anhydrides under catalytic conditions, a trait shared with the target compound but with lower steric hindrance .
Physicochemical Properties
Biological Activity
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its potential as an enzyme inhibitor and anticancer agent.
Chemical Structure and Synthesis
This compound features a unique structure that includes two carboxylic acid groups attached to a benzo[g]indole core. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes aimed at enhancing its biological activity and stability .
The compound primarily functions as an enzyme inhibitor , particularly targeting HIV-1 integrase. It exerts its effects by chelating with two magnesium ions (Mg²⁺) within the active site of the enzyme, thereby inhibiting its strand transfer activity. This mechanism is crucial for disrupting the viral replication cycle .
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Chelation of Mg²⁺ ions in HIV-1 integrase active site |
| Binding Affinity | Enhanced by dual carboxylic acid groups, increasing interaction specificity |
| Structural Modifications | Optimization at C2 and C3 positions improves inhibitory activity |
Antiviral Properties
Research indicates that derivatives of this compound effectively inhibit HIV-1 integrase with IC50 values ranging from 0.13 to 47.44 μM. The most potent derivatives have been optimized for better binding interactions, demonstrating significant potential as antiviral agents .
Anticancer Activity
The compound has shown promising results in various cancer models. For instance, studies have indicated that it exhibits antiproliferative effects against breast cancer cell lines (MCF-7), with GI50 values comparable to established chemotherapeutics like doxorubicin . The mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and p53 .
Table 2: Anticancer Activity Data
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.95 - 1.50 | Induces apoptosis via caspase activation |
| Doxorubicin | MCF-7 | 1.13 | DNA intercalation and apoptosis induction |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on HIV-1 Integrase Inhibition : A study demonstrated that structural optimizations led to derivatives with improved integrase inhibitory effects, achieving IC50 values as low as 0.13 μM, indicating strong potential for therapeutic applications against HIV .
- Anticancer Studies : In vitro evaluations showed significant antiproliferative activity against various cancer cell lines, with specific derivatives inducing apoptosis through the activation of key apoptotic pathways .
Q & A
Q. What are the standard synthetic routes for preparing 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Ethyl indole-2-carboxylate derivatives are reacted with functionalized amines or benzophenones in the presence of sodium ethoxide and DMF at elevated temperatures (100–150°C) .
- Condensation strategies : Carboxylic acid derivatives are treated with oxalyl chloride in dry dichloromethane, followed by condensation with secondary amines to form hydrazide intermediates .
- Key reagents : Sodium acetate and acetic acid are often used to facilitate cyclization or reflux conditions (3–5 hours) for intermediates like 3-formyl-indole derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Q. What biological screening assays are suitable for evaluating its therapeutic potential?
- Antiviral activity : Test inhibition of viral enzymes (e.g., HIV-1 integrase strand transfer) using fluorescence resonance energy transfer (FRET) assays .
- Anticancer screening : Use cell viability assays (e.g., MTT) against cancer cell lines, noting structural similarities to bioactive indole derivatives .
- Anti-inflammatory models : Evaluate COX-2 inhibition via enzymatic assays or murine macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
- Catalyst screening : Test bases like sodium ethoxide vs. potassium carbonate for amine condensation steps .
- Temperature control : Prolonged reflux (5+ hours) in acetic acid improves cyclization yields for thiazolidinone derivatives .
Q. What structural modifications enhance bioactivity while minimizing toxicity?
- Substituent effects :
- SAR studies : Compare analogs (e.g., 3-formyl vs. 3-carboxylic acid derivatives) to identify critical pharmacophores .
Q. How can contradictions in reported biological data be resolved?
- Data normalization : Control for assay variability (e.g., cell line specificity in anticancer studies) .
- Dose-response validation : Replicate experiments across multiple concentrations to confirm IC₅₀ trends .
- Structural verification : Re-examine synthesized compounds for unintended byproducts (e.g., ester hydrolysis during storage) .
Q. What computational methods support mechanistic studies of its bioactivity?
- Docking simulations : Model interactions with target proteins (e.g., HIV-1 integrase active site) using AutoDock Vina .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- MD simulations : Assess binding stability of carboxymethyl-substituted derivatives over 100-ns trajectories .
Methodological Considerations
- Synthetic Challenges : Trace impurities from incomplete cyclization can skew bioassay results; use preparative HPLC for purification .
- Stability Testing : Carboxylic acid derivatives are prone to decarboxylation under basic conditions; store at -20°C in inert atmospheres .
- Scale-up Feasibility : Transition from milligram to gram-scale synthesis requires optimizing solvent recovery and catalyst recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
